molecular formula C25H32N4O3 B2866662 2-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)-N-(1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl)acetamide CAS No. 2034408-16-5

2-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)-N-(1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl)acetamide

Cat. No. B2866662
CAS RN: 2034408-16-5
M. Wt: 436.556
InChI Key: WWSMJGUQGDGSMH-UHFFFAOYSA-N
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Description

2-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)-N-(1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl)acetamide is a useful research compound. Its molecular formula is C25H32N4O3 and its molecular weight is 436.556. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Chemical Structure

Research efforts have been directed toward synthesizing novel compounds with diverse biological activities. For instance, studies have reported the synthesis of compounds derived from visnaginone and khellinone, aiming to explore their analgesic and anti-inflammatory activities. These compounds are synthesized through reactions involving benzofuran derivatives and are evaluated for their COX-1/COX-2 inhibition capabilities, showing significant inhibitory activity on COX-2 selectivity and potential as analgesic and anti-inflammatory agents (Abu‐Hashem, Al-Hussain, & Zaki, 2020).

Biological Activities

The synthesized compounds have been subjected to various biological evaluations to determine their potential therapeutic effects. For instance, certain derivatives have shown moderate herbicidal and fungicidal activities, demonstrating the diverse potential applications of these compounds in both pharmaceutical and agricultural sectors (霍静倩 et al., 2016). Furthermore, quinazolinone derivatives bearing piperazine units have been synthesized and evaluated for their anticancer activities, with some compounds showing higher cytotoxic activity than standard drugs, highlighting their potential in cancer therapy (Hassan et al., 2021).

Pharmacological Implications

Several studies have focused on the pharmacological aspects of these compounds, particularly their potential as inhibitors or antagonists of various biological targets. For example, quinazolinone derivatives have been explored for their role as α1-adrenoceptor antagonists, offering insights into their mechanism of action and potential application in treating cardiovascular diseases (Abou-Seri, Abouzid, & Abou El Ella, 2011).

properties

IUPAC Name

2-[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxy]-N-[1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H32N4O3/c1-25(2)14-17-6-5-9-21(23(17)32-25)31-15-22(30)28-18-10-12-29(13-11-18)24-19-7-3-4-8-20(19)26-16-27-24/h5-6,9,16,18H,3-4,7-8,10-15H2,1-2H3,(H,28,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWSMJGUQGDGSMH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2=C(O1)C(=CC=C2)OCC(=O)NC3CCN(CC3)C4=NC=NC5=C4CCCC5)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H32N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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